molecular formula C16H26O3 B044543 11-Hydroxy-4,7,9-hexadecatrienoic acid CAS No. 112088-55-8

11-Hydroxy-4,7,9-hexadecatrienoic acid

Cat. No. B044543
M. Wt: 266.38 g/mol
InChI Key: YZHSZFKKUWTIQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Hydroxy-4,7,9-hexadecatrienoic acid (HHT) is a bioactive fatty acid that is found in various living organisms, including humans. It is synthesized through the enzymatic oxidation of linoleic acid by the enzyme 15-lipoxygenase-1 (15-LOX-1). HHT has been found to have various biochemical and physiological effects, and its mechanism of action has been studied extensively.

Mechanism Of Action

The mechanism of action of 11-Hydroxy-4,7,9-hexadecatrienoic acid is not fully understood, but it is believed to exert its effects through various pathways. 11-Hydroxy-4,7,9-hexadecatrienoic acid has been found to activate peroxisome proliferator-activated receptor alpha (PPARα), which regulates lipid metabolism and inflammation. 11-Hydroxy-4,7,9-hexadecatrienoic acid has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. 11-Hydroxy-4,7,9-hexadecatrienoic acid has been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

11-Hydroxy-4,7,9-hexadecatrienoic acid has various biochemical and physiological effects. It has been found to regulate lipid metabolism by activating PPARα and inhibiting the activity of sterol regulatory element-binding protein 1c (SREBP-1c), a transcription factor that regulates the expression of genes involved in lipid synthesis. 11-Hydroxy-4,7,9-hexadecatrienoic acid has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 11-Hydroxy-4,7,9-hexadecatrienoic acid has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart. 11-Hydroxy-4,7,9-hexadecatrienoic acid has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using 11-Hydroxy-4,7,9-hexadecatrienoic acid in lab experiments is its ability to regulate lipid metabolism and inflammation. 11-Hydroxy-4,7,9-hexadecatrienoic acid has been found to activate PPARα and inhibit the activity of SREBP-1c, which makes it a useful tool for studying lipid metabolism. 11-Hydroxy-4,7,9-hexadecatrienoic acid has also been found to have anti-inflammatory effects, which makes it a useful tool for studying inflammation. One limitation of using 11-Hydroxy-4,7,9-hexadecatrienoic acid in lab experiments is its availability. 11-Hydroxy-4,7,9-hexadecatrienoic acid is not readily available and must be synthesized in the lab, which can be time-consuming and expensive.

Future Directions

There are several future directions for research on 11-Hydroxy-4,7,9-hexadecatrienoic acid. One area of research is the development of 11-Hydroxy-4,7,9-hexadecatrienoic acid as a therapeutic agent for various diseases, including cancer, inflammation, and cardiovascular diseases. Another area of research is the study of the mechanism of action of 11-Hydroxy-4,7,9-hexadecatrienoic acid, which is not fully understood. Further research is needed to elucidate the pathways through which 11-Hydroxy-4,7,9-hexadecatrienoic acid exerts its effects. Additionally, the development of new synthesis methods for 11-Hydroxy-4,7,9-hexadecatrienoic acid could make it more readily available for lab experiments and potential therapeutic applications.

Synthesis Methods

11-Hydroxy-4,7,9-hexadecatrienoic acid is synthesized through the enzymatic oxidation of linoleic acid by the enzyme 15-LOX-1. This reaction results in the formation of 13(S)-hydroperoxy-9(Z),11(E)-octadecadienoic acid (13-HPODE), which is further metabolized to 11-Hydroxy-4,7,9-hexadecatrienoic acid by the enzyme 13(S)-hydroxy-9(Z),11(E)-octadecadienoic acid synthase (13-HODE synthase).

Scientific Research Applications

11-Hydroxy-4,7,9-hexadecatrienoic acid has been found to have various scientific research applications. It has been studied as a potential therapeutic agent for various diseases, including cancer, inflammation, and cardiovascular diseases. 11-Hydroxy-4,7,9-hexadecatrienoic acid has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 11-Hydroxy-4,7,9-hexadecatrienoic acid has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.

properties

CAS RN

112088-55-8

Product Name

11-Hydroxy-4,7,9-hexadecatrienoic acid

Molecular Formula

C16H26O3

Molecular Weight

266.38 g/mol

IUPAC Name

(4E,7Z,9Z)-11-hydroxyhexadeca-4,7,9-trienoic acid

InChI

InChI=1S/C16H26O3/c1-2-3-9-12-15(17)13-10-7-5-4-6-8-11-14-16(18)19/h5-8,10,13,15,17H,2-4,9,11-12,14H2,1H3,(H,18,19)/b7-5-,8-6+,13-10-

InChI Key

YZHSZFKKUWTIQI-UHFFFAOYSA-N

Isomeric SMILES

CCCCCC(/C=C\C=C/C/C=C/CCC(=O)O)O

SMILES

CCCCCC(C=CC=CCC=CCCC(=O)O)O

Canonical SMILES

CCCCCC(C=CC=CCC=CCCC(=O)O)O

synonyms

11-HHDTA
11-hydroxy-4,7,9-hexadecatrienoic acid

Origin of Product

United States

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